molecular formula C13H11O2P B093653 5,10-Dihydroacridophosphin-5-ol 5-oxide CAS No. 18593-24-3

5,10-Dihydroacridophosphin-5-ol 5-oxide

Katalognummer B093653
CAS-Nummer: 18593-24-3
Molekulargewicht: 230.2 g/mol
InChI-Schlüssel: MZCKCNQMJNYJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10-Dihydroacridophosphin-5-ol 5-oxide (DAP-5) is a phosphinic acid derivative that has been widely studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific research studies, making it an important molecule in the field of chemical biology and pharmacology.

Wirkmechanismus

The mechanism of action of 5,10-Dihydroacridophosphin-5-ol 5-oxide involves its ability to bind to specific target proteins and enzymes, thereby inhibiting their activity. This leads to the disruption of various cellular processes that are essential for the survival and growth of cancer cells and other diseased cells.

Biochemische Und Physiologische Effekte

5,10-Dihydroacridophosphin-5-ol 5-oxide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in certain disease conditions.

Vorteile Und Einschränkungen Für Laborexperimente

5,10-Dihydroacridophosphin-5-ol 5-oxide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the research and development of 5,10-Dihydroacridophosphin-5-ol 5-oxide. These include the optimization of its pharmacokinetic properties, the identification of new target proteins and enzymes, and the development of more potent and selective analogs of 5,10-Dihydroacridophosphin-5-ol 5-oxide. Additionally, further studies are needed to explore the potential applications of 5,10-Dihydroacridophosphin-5-ol 5-oxide in other disease conditions and to elucidate its mechanism of action in more detail.
In conclusion, 5,10-Dihydroacridophosphin-5-ol 5-oxide is a promising compound that has shown potential for use in drug discovery and medicinal chemistry. Its unique chemical structure and mechanism of action make it an important molecule in the field of chemical biology and pharmacology. Further research is needed to fully explore its potential applications and to optimize its properties for use in clinical settings.

Synthesemethoden

The synthesis of 5,10-Dihydroacridophosphin-5-ol 5-oxide involves the reaction of 9-acridinecarboxaldehyde with diethyl phosphite in the presence of a catalytic amount of piperidine. The resulting product is then oxidized using hydrogen peroxide to yield 5,10-Dihydroacridophosphin-5-ol 5-oxide. This method has been optimized to produce high yields of 5,10-Dihydroacridophosphin-5-ol 5-oxide with good purity.

Wissenschaftliche Forschungsanwendungen

5,10-Dihydroacridophosphin-5-ol 5-oxide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 5,10-Dihydroacridophosphin-5-ol 5-oxide has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

Eigenschaften

CAS-Nummer

18593-24-3

Produktname

5,10-Dihydroacridophosphin-5-ol 5-oxide

Molekularformel

C13H11O2P

Molekulargewicht

230.2 g/mol

IUPAC-Name

5-hydroxy-10H-acridophosphine 5-oxide

InChI

InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15)

InChI-Schlüssel

MZCKCNQMJNYJMV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O

Kanonische SMILES

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O

Andere CAS-Nummern

18593-24-3

Synonyme

5,10-Dihydro-5-hydroxyacridophosphine 5-oxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.